3-(5-Chloro-4-fluoro-2-nitrophenyl)thiophene
CAS No.:
Cat. No.: VC18654118
Molecular Formula: C10H5ClFNO2S
Molecular Weight: 257.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H5ClFNO2S |
|---|---|
| Molecular Weight | 257.67 g/mol |
| IUPAC Name | 3-(5-chloro-4-fluoro-2-nitrophenyl)thiophene |
| Standard InChI | InChI=1S/C10H5ClFNO2S/c11-8-3-7(6-1-2-16-5-6)10(13(14)15)4-9(8)12/h1-5H |
| Standard InChI Key | YYDZUJVDRBDMNL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CSC=C1C2=CC(=C(C=C2[N+](=O)[O-])F)Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule consists of a thiophene ring (a five-membered heterocycle with one sulfur atom) linked to a polysubstituted benzene ring. The phenyl group is functionalized at the 2-position with a nitro group (), the 4-position with fluorine, and the 5-position with chlorine . This substitution pattern creates a sterically hindered and electron-deficient aromatic system, which influences reactivity in cross-coupling reactions and supramolecular interactions .
Table 1: Molecular Properties of 3-(5-Chloro-4-fluoro-2-nitrophenyl)thiophene
| Property | Value |
|---|---|
| CAS Number | 1185916-54-4 |
| Molecular Formula | |
| Molecular Weight | 257.669 g/mol |
| Exact Mass | 256.971 g/mol |
| LogP (Partition Coefficient) | 4.639 |
| Polar Surface Area | 74.06 Ų |
Electronic Effects
The nitro group acts as a strong electron-withdrawing group (EWG), reducing electron density on the thiophene ring. This effect is modulated by the chloro and fluoro substituents, which exert intermediate inductive (-I) effects. Quantum mechanical calculations predict significant polarization across the molecule, with localized electron density at the sulfur atom and nitro group .
Synthesis and Manufacturing
Electrophilic Aromatic Substitution
A plausible route involves the Friedel-Crafts acylation of thiophene, followed by nitration and halogenation. For example, 3-fluorothiophene derivatives have been synthesized via lithiation with -BuLi and subsequent fluorination using -fluorobenzenesulfonimide (NFSI) . Adapting this method, the target compound could be obtained through:
-
Lithiation: Treatment of 3-bromothiophene with -BuLi at −78°C to generate a reactive intermediate.
-
Cross-Coupling: Reaction with 5-chloro-4-fluoro-2-nitrobenzene boronic acid (CAS 2377605-87-1) under Suzuki-Miyaura conditions.
-
Purification: Chromatography on silica gel or reverse-phase systems to isolate the product .
Table 2: Synthetic Yields for Analogous Thiophenes
| Reaction Step | Yield (%) | Conditions |
|---|---|---|
| Lithiation/Fluorination | 46–52 | THF, −78°C to RT |
| Bromination | 83–86 | , CHCl |
| Cross-Coupling (Suzuki) | 31–43 | Pd(dppf)Cl, THF |
Alternative Pathways
Palladium-catalyzed C–H activation offers a more direct method, avoiding pre-functionalized substrates. For instance, 3-fluoro-4-alkylthiophenes have been synthesized via directed ortho-metalation , suggesting that similar strategies could apply to the nitro-substituted variant.
Physicochemical Properties
Spectroscopic Characterization
-
NMR: Expected signals include aromatic protons near δ 7.5–8.5 ppm and thiophene protons at δ 6.5–7.2 ppm .
-
NMR: Fluorine resonance typically appears at δ −120 to −125 ppm .
-
Mass Spectrometry: HRMS would show a molecular ion peak at m/z 256.971 .
Applications in Materials and Medicinal Chemistry
Organic Electronics
Fluorinated thiophenes are key components in organic field-effect transistors (OFETs) and photovoltaic cells due to their tunable bandgaps . The nitro group in 3-(5-chloro-4-fluoro-2-nitrophenyl)thiophene could enhance electron transport properties, making it a candidate for n-type semiconductors.
Research Gaps and Future Directions
-
Synthetic Optimization: Develop catalytic asymmetric routes for enantioselective synthesis.
-
Biological Screening: Evaluate in vitro toxicity and therapeutic indices.
-
Materials Testing: Characterize charge-carrier mobility in thin-film devices.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume